2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide
Description
Properties
IUPAC Name |
6-oxo-N-(2-pyridin-4-ylethyl)pyran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-2-1-11(9-18-12)13(17)15-8-5-10-3-6-14-7-4-10/h1-4,6-7,9H,5,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHYIREODUVOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)NCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide typically involves multistep reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylic acid derivatives under controlled conditions. For instance, the reaction might involve the use of oxalyl chloride and trimethylamine in dichloromethane at low temperatures to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Compound A : 2-(1-Benzyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-4-yl)acetamide (4a)
- Structure : Replaces the pyran-2-one with a pyrrole-acetamide scaffold.
- Key Differences : The absence of a lactone ring reduces metabolic stability compared to the target compound. The benzyl and phenyl groups enhance lipophilicity but may hinder solubility.
Compound B : (R)-2-oxo-N-(1-(pyridin-4-yl)ethyl)indoline-5-carboxamide (3d)
- Structure : Substitutes pyran-2-one with an indoline ring and modifies the ethyl linker to a chiral center.
- The chiral ethyl group may influence binding kinetics.
- Activity : Demonstrated potent inhibition of G protein-coupled receptor kinase 5 (GRK5) with IC₅₀ values <100 nM, attributed to covalent binding via the indoline moiety .
Compound C : (R,Z)-3-((4-amino-3,5-dimethyl-1H-pyrrol-2-yl)methylene)-2-oxo-N-(1-(pyridin-4-yl)ethyl)indoline-5-carboxamide (8d)
- Structure : Adds a pyrrole-methylene group to the indoline scaffold.
- Key Differences : The extended conjugation system increases molecular weight (MW = 432.5 g/mol) and may enhance π-π stacking interactions.
- Synthesis : Requires Zn/AcOH reduction, contrasting with the target compound’s simpler carboxamide coupling .
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound B (3d) | Compound C (8d) |
|---|---|---|---|
| Molecular Weight | ~275.3 g/mol | 297.3 g/mol | 432.5 g/mol |
| Core Structure | Pyran-2-one | Indoline | Indoline-pyrrole hybrid |
| Key Functional Groups | Pyridin-4-yl ethyl, lactone | Chiral ethyl, indoline | Methylene-pyrrole, indoline |
| Reported Activity | Understudied (hypothetical kinase inhibition) | GRK5 inhibition (IC₅₀ <100 nM) | Not fully characterized |
| Synthetic Complexity | Moderate | High (chiral synthesis) | Very high (multi-step coupling) |
Key Observations :
- The pyran-2-one core in the target compound offers metabolic advantages over indoline-based analogs but may lack the covalent binding mechanism seen in Compound B .
- Compound C’s pyrrole extension increases synthetic complexity without clear efficacy benefits, highlighting the target compound’s balance of simplicity and functionality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
